N1-(4-chlorobenzyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide
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Overview
Description
N1-(4-chlorobenzyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-chlorobenzyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Derivative: The initial step involves the synthesis of the piperidine derivative by reacting pyridine with piperidine under controlled conditions.
Chlorobenzylation: The piperidine derivative is then reacted with 4-chlorobenzyl chloride in the presence of a base to form the N-(4-chlorobenzyl) derivative.
Oxalamide Formation: The final step involves the reaction of the N-(4-chlorobenzyl) derivative with oxalyl chloride to form the desired oxalamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N1-(4-chlorobenzyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic and heterocyclic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N1-(4-chlorobenzyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.
Materials Science: It is explored for its properties in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N1-(4-chlorobenzyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
Pyrazolo[3,4-b]pyridine derivatives: Evaluated as TRK inhibitors.
Uniqueness
N1-(4-chlorobenzyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O2/c21-17-5-3-15(4-6-17)12-23-19(26)20(27)24-13-16-7-10-25(11-8-16)18-2-1-9-22-14-18/h1-6,9,14,16H,7-8,10-13H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZBRCNQVGGSHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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